![molecular formula C10H10N2O2 B1592190 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 27663-72-5](/img/structure/B1592190.png)
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Übersicht
Beschreibung
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a compound with the CAS Number: 27663-72-5 and a molecular weight of 190.2 . It is an unusual alpha-amino acid with a very potent fluorescent activity and is used as a vehicle for probing the structure and dynamics of protein and peptides .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can be represented by the linear formula C10H10N2O2 . More detailed structural information may be available in databases such as the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a solid at room temperature. It has a melting point of 205-206.5°C, a boiling point of 513.9±42.0°C at 760 mmHg, and a flash point of 264.6°C .Wissenschaftliche Forschungsanwendungen
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of Application : The compound is used as a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
- Methods of Application : The compound is synthesized and tested in vitro for its ability to inhibit FGFR1, 2, and 3 .
- Results : The compound exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application in Colorectal Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : The compound is used as a potent type II CDK8 inhibitor against colorectal cancer .
- Methods of Application : The compound is synthesized and tested in vitro for its ability to inhibit CDK8 .
- Results : The compound exhibited potent kinase activity with an IC50 value of 48.6 nM and could significantly inhibit tumor growth in xenografts of CRC in vivo .
Application in Blood Glucose Regulation
- Scientific Field : Endocrinology
- Summary of Application : The compound is used to reduce blood glucose, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application : The compound is synthesized and tested in vitro for its ability to reduce blood glucose .
- Results : The compound was found to be effective in reducing blood glucose .
Application in IGF-1R Tyrosine Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of Application : The compound is used as a potent inhibitor of the IGF-1R tyrosine kinase .
- Methods of Application : The compound is synthesized and tested in vitro for its ability to inhibit IGF-1R tyrosine kinase .
- Results : The compound demonstrated nanomolar potency in enzyme and cellular mechanistic assays .
Safety And Hazards
The safety information for 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, is a promising area of research, particularly in the context of cancer therapy . These compounds’ potent activities against FGFR1, 2, and 3 suggest potential applications in treating diseases where these receptors play a key role .
Eigenschaften
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)4-3-7-6-12-10-8(7)2-1-5-11-10/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGVYXGFDIWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593909 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
CAS RN |
27663-72-5 | |
| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



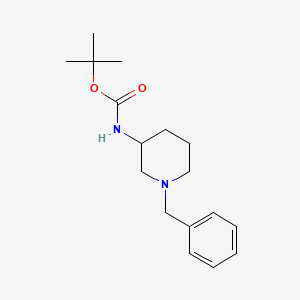
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)
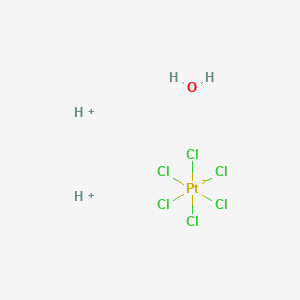
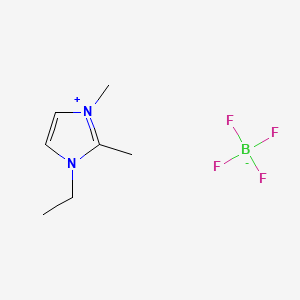
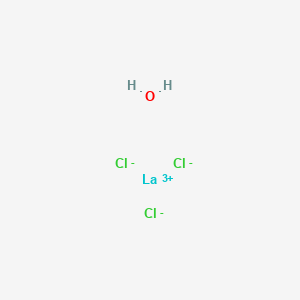

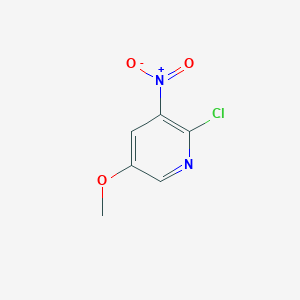

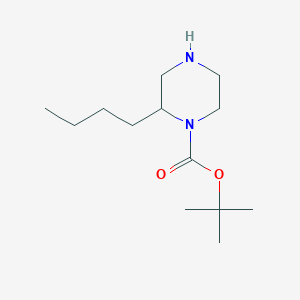

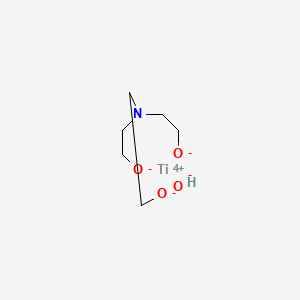

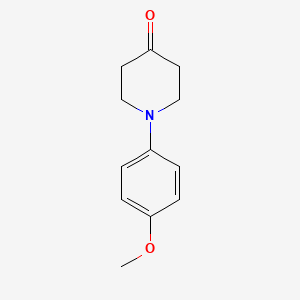
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)